molecular formula C38H54N8O10S4 B1587943 N-[5-[[[5-(1,1-Dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide L-tartaric acid salt (2:1) CAS No. 345627-92-1

N-[5-[[[5-(1,1-Dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide L-tartaric acid salt (2:1)

Cat. No. B1587943
M. Wt: 911.2 g/mol
InChI Key: VWFVZMKHYHIITN-CEAXSRTFSA-N
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Description

N-[5-[[[5-(1,1-Dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide L-tartaric acid salt (2:1) is a useful research compound. Its molecular formula is C38H54N8O10S4 and its molecular weight is 911.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[5-[[[5-(1,1-Dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide L-tartaric acid salt (2:1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[5-[[[5-(1,1-Dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide L-tartaric acid salt (2:1) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Agent

N-[5-[[[5-(1,1-Dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide, known as BMS-387032, is identified as an ATP-competitive and CDK2-selective inhibitor. It has entered Phase 1 human clinical trials as an antitumor agent. In cell-free enzyme assays, it showed a CDK2/cycE IC(50) = 48 nM and was selective over CDK1/cycB and CDK4/cycD. It demonstrated antiproliferative activity in an A2780 cellular cytotoxicity assay (IC(50) = 95 nM) and exhibited significant antitumor efficacy in mouse models of ovarian carcinoma (Misra et al., 2004).

Antihistaminic Activity

The synthesis of 4-(N-methoxy-N-methylcarboxamido)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester, related to the compound , resulted in potent antihistaminic activity. This highlights the potential application of structurally similar compounds in allergy treatment (Maynard et al., 1993).

Anti-Ulcerative Drug Synthesis

Research involving the synthesis of Cinitapride, a prokinetic benzamide derivative for anti-ulcerative treatment, involves similar chemical structures. Incorporation of benzimidazole moiety into the Cinitapride skeleton, which is structurally similar to the subject compound, showed marked effect on the activity, indicating potential for similar compounds in gastroenterological applications (Srinivasulu et al., 2005).

properties

IUPAC Name

N-[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]piperidine-4-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C17H24N4O2S2.C4H6O6/c2*1-17(2,3)12-8-19-13(23-12)10-24-14-9-20-16(25-14)21-15(22)11-4-6-18-7-5-11;5-1(3(7)8)2(6)4(9)10/h2*8-9,11,18H,4-7,10H2,1-3H3,(H,20,21,22);1-2,5-6H,(H,7,8)(H,9,10)/t;;1-,2-/m..1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFVZMKHYHIITN-CEAXSRTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN=C(O1)CSC2=CN=C(S2)NC(=O)C3CCNCC3.CC(C)(C)C1=CN=C(O1)CSC2=CN=C(S2)NC(=O)C3CCNCC3.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CN=C(O1)CSC2=CN=C(S2)NC(=O)C3CCNCC3.CC(C)(C)C1=CN=C(O1)CSC2=CN=C(S2)NC(=O)C3CCNCC3.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H54N8O10S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426081
Record name AC1OCFM7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

911.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-[[[5-(1,1-Dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide L-tartaric acid salt (2:1)

CAS RN

345627-92-1
Record name AC1OCFM7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[5-[[[5-(1,1-Dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide L-tartaric acid salt (2:1)
Reactant of Route 2
N-[5-[[[5-(1,1-Dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide L-tartaric acid salt (2:1)
Reactant of Route 3
Reactant of Route 3
N-[5-[[[5-(1,1-Dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide L-tartaric acid salt (2:1)
Reactant of Route 4
N-[5-[[[5-(1,1-Dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide L-tartaric acid salt (2:1)
Reactant of Route 5
N-[5-[[[5-(1,1-Dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide L-tartaric acid salt (2:1)
Reactant of Route 6
N-[5-[[[5-(1,1-Dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide L-tartaric acid salt (2:1)

Citations

For This Compound
1
Citations
J Węsierska-Gądek, MP Kramer - Future Medicinal Chemistry, 2012 - Future Science
Malignant cells in chronic lymphocytic leukemia (CLL) and related diseases are heterogeneous and consist primarily of long-lived resting cells in the periphery and a minor subset of …
Number of citations: 7 www.future-science.com

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